(3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride
Description
Conformational Flexibility and Pseudorotation
The pyrrolidine ring system, a five-membered saturated nitrogen heterocycle, offers distinct advantages over aromatic counterparts due to its sp³-hybridized carbon atoms and non-planar geometry. This pseudorotation capability enables the ring to adopt multiple envelope and twist conformations, expanding its three-dimensional (3D) pharmacophore space. Compared to flat aromatic scaffolds like pyrrole, pyrrolidine’s puckered structure enhances binding complementarity to protein targets with deep hydrophobic pockets or chiral environments. For example, the pseudorotation of (3R,4S)-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride allows optimal positioning of its p-tolyl and carboxylic acid substituents for dual hydrophobic and hydrogen-bonding interactions.
Table 1: Physicochemical comparison of pyrrolidine, pyrrole, and cyclopentane
| Parameter | Pyrrolidine | Pyrrole | Cyclopentane |
|---|---|---|---|
| Dipole moment (D) | 1.57 | 1.80 | 0.00 |
| Ring puckering (Å) | 0.5–1.2 | 0.0 | 0.3–0.9 |
| sp³ Carbon count | 4 | 0 | 5 |
Synergy with Carboxylic Acid Functionality
The carboxylic acid group at position 3 of the pyrrolidine ring introduces hydrogen-bond donor/acceptor capabilities, often critical for target engagement. In (3R,4S)-4-(p-tolyl)prolidine-3-carboxylic acid hydrochloride, this moiety may interact with basic residues (e.g., lysine, arginine) or metal ions in enzymatic active sites. Additionally, the hydrochloride salt form enhances aqueous solubility, improving bioavailability compared to the free base.
Properties
IUPAC Name |
(3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-8-2-4-9(5-3-8)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXRDUVQBHIKHO-DHXVBOOMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CNCC2C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2CNC[C@@H]2C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS No. 1820580-69-5) is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including key research findings, structure-activity relationships, and case studies.
The molecular formula of this compound is , with a molecular weight of 241.71 g/mol. The compound exhibits high solubility in various solvents and has favorable pharmacokinetic properties, such as good gastrointestinal absorption and blood-brain barrier permeability .
| Property | Value |
|---|---|
| Molecular Formula | C12H16ClNO2 |
| Molecular Weight | 241.71 g/mol |
| Solubility | Very soluble |
| GI Absorption | High |
| BBB Permeant | Yes |
Research indicates that This compound may act on various biological pathways. Its structural similarity to known inhibitors suggests it could modulate enzyme activity, particularly in metabolic pathways involving arginase and other nitrogen-related enzymes .
Inhibition Studies
In vitro studies have demonstrated that this compound can inhibit certain biological activities at micromolar concentrations. For instance, it has been shown to downregulate the expression of key activators in bacterial secretion systems, which could have implications for treating bacterial infections .
Case Studies
- Arginase Inhibition : A study focusing on related compounds found that certain pyrrolidine derivatives exhibited potent inhibition of arginase I and II with IC50 values in the low nanomolar range. While specific values for This compound were not detailed, the structural analogs suggest a similar potential .
- Bacterial Secretion Systems : Another research project evaluated the compound's effect on Type III secretion systems in bacteria. High concentrations (50 μM) resulted in approximately 50% inhibition of secretion, indicating a significant impact on bacterial virulence factors .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the p-tolyl moiety can significantly affect the biological activity of pyrrolidine derivatives. Variations in substituents lead to differences in enzyme inhibition potency and selectivity .
Table 2: Summary of Biological Activities
| Activity | Observations |
|---|---|
| Arginase Inhibition | Potent inhibitors identified |
| Bacterial Secretion System Inhibition | ~50% inhibition at 50 μM |
| Modulation of Nitric Oxide Metabolism | Potential effects on metabolic pathways |
Scientific Research Applications
It appears the query is focused on the applications of "(3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride." However, the search results primarily provide information on the properties, structure, and synthesis of related compounds, rather than specific applications of "this compound".
Based on the search results, here's what can be gathered:
- (3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid and its derivatives:
- (3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid has the molecular formula and a molecular weight of 205.25 g/mol .
- Synonyms include (3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid and trans-4-p-tolylpyrrolidine-3-carboxylic acid .
- This compound has the molecular formula and a molecular weight of 241.71 g/mol .
- It is also known as 4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride .
- (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid:
- This compound is a key chiral raw material for preparing lapatinib, a drug used to treat rheumatoid arthritis .
- A preparation method for (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid involves synthesizing it from glycine ethyl ester through several steps: amino-added protective group, ring closure, substitution, coupling, catalytic hydrogenation, hydrolysis, and deprotection .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The table below compares key structural analogs, focusing on substituents, molecular weights, synthesis yields, purity, and commercial availability:
Key Observations:
Substituent Effects: Electron-Donating Groups (e.g., p-tolyl, 3-MeO-phenyl): Increase lipophilicity and may enhance membrane permeability compared to unsubstituted phenyl . Electron-Withdrawing Groups (e.g., 2,5-DiCl, 2-CN): Improve metabolic stability but reduce solubility.
Purity data from related compounds (e.g., >95% for 3-MeO-phenyl analog) suggests rigorous quality control for pyrrolidine derivatives in pharmaceutical contexts .
Q & A
Q. How can researchers optimize the synthesis of (3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride to ensure stereochemical purity?
- Methodological Answer: Synthesis typically involves multi-step organic reactions, starting with chiral precursors or asymmetric catalysis to establish the (3R,4S) configuration. Key steps include:
- Stereoselective Cyclization: Use of chiral auxiliaries (e.g., tert-butoxycarbonyl [Boc] protection) to control pyrrolidine ring formation .
- Salt Formation: Conversion to the hydrochloride salt via HCl treatment in anhydrous conditions to enhance crystallinity and purity .
- Purification: Chromatography (e.g., chiral HPLC) or recrystallization to isolate the desired enantiomer. Monitor purity via H/C NMR and LC-MS .
Q. What analytical techniques are critical for characterizing the physicochemical properties of this compound?
- Methodological Answer:
- Solubility/Stability: Evaluate pH-dependent solubility in aqueous buffers (e.g., PBS) and stability under accelerated conditions (40°C/75% RH). Hydrochloride salts generally improve aqueous solubility compared to free bases .
- Thermal Analysis: Differential Scanning Calorimetry (DSC) to determine melting points and detect polymorphic transitions .
- Chiral Purity: Polarimetry or chiral HPLC with a cellulose-based column to confirm enantiomeric excess (>98% for pharmacological studies) .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer: Prioritize assays based on structural analogs (e.g., trifluoromethyl-pyrrolidine derivatives):
- Enzyme Inhibition: Test against targets like proteases or kinases using fluorescence-based assays (e.g., FRET for protease activity) .
- Cellular Uptake: Radiolabeling or fluorescent tagging to assess membrane permeability in cell lines (e.g., Caco-2 for intestinal absorption) .
- Toxicity: MTT assay in HEK293 or HepG2 cells to determine IC values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for stereoisomers of this compound?
- Methodological Answer: Contradictions often arise from impurities or misassigned stereochemistry:
- Re-Analyze Batches: Use high-resolution LC-MS/MS to detect trace impurities (<0.5%) that may interfere with assays .
- Stereochemical Reassignment: Single-crystal X-ray diffraction or NOESY NMR to confirm absolute configuration .
- Comparative Studies: Test all stereoisomers (e.g., 3S,4R or 3R,4R) in parallel under identical assay conditions to isolate structure-activity relationships (SAR) .
Q. What strategies are effective for studying the metabolic stability of this compound in preclinical models?
- Methodological Answer:
- In Vitro Models: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-HRMS. Monitor CYP450 isoform interactions using selective inhibitors .
- Isotope Tracing: Use C-labeled analogs to track metabolic pathways and identify major metabolites (e.g., hydroxylation at the p-Tolyl group) .
- In Vivo PK/PD: Administer to rodents and collect plasma/tissue samples at timed intervals. Use compartmental modeling to calculate half-life and bioavailability .
Q. How can computational methods enhance SAR studies for derivatives of this compound?
- Methodological Answer:
- Docking Simulations: Model interactions with target proteins (e.g., G-protein-coupled receptors) using software like AutoDock Vina. Focus on the carboxylic acid and p-Tolyl groups as key pharmacophores .
- QSAR Modeling: Train models on activity data from analogs to predict EC values for novel derivatives. Include descriptors like logP, polar surface area, and H-bond donors .
- MD Simulations: Assess binding stability over 100-ns trajectories to identify conformational shifts affecting efficacy .
Q. What experimental approaches validate the role of the p-Tolyl group in target binding?
- Methodological Answer:
- Analog Synthesis: Replace p-Tolyl with electron-deficient (e.g., 4-fluorophenyl) or bulky (e.g., naphthyl) groups and compare binding affinity via SPR or ITC .
- Crystallography: Co-crystallize the compound with its target (e.g., enzyme active site) to visualize hydrophobic interactions involving the p-Tolyl moiety .
- Alanine Scanning: Mutate residues in the target protein’s binding pocket and measure activity loss via functional assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
